molecular formula C6H5BrO2S B15222547 5-Bromo-3-methoxythiophene-2-carbaldehyde

5-Bromo-3-methoxythiophene-2-carbaldehyde

Cat. No.: B15222547
M. Wt: 221.07 g/mol
InChI Key: TXAQSYJGLHTMCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-methoxythiophene-2-carbaldehyde typically involves the bromination of 3-methoxythiophene-2-carbaldehyde. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the process generally involves scaling up the laboratory synthesis methods with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methoxythiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-3-methoxythiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-3-methoxythiophene-2-carbaldehyde is primarily related to its reactivity as an aldehyde and a brominated thiophene derivative. The aldehyde group can participate in nucleophilic addition reactions, while the bromine atom can undergo substitution reactions. These properties make it a versatile building block in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-methoxythiophene-2-carbaldehyde is unique due to the presence of both a bromine atom and a methoxy group on the thiophene ring. This combination of functional groups enhances its reactivity and makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C6H5BrO2S

Molecular Weight

221.07 g/mol

IUPAC Name

5-bromo-3-methoxythiophene-2-carbaldehyde

InChI

InChI=1S/C6H5BrO2S/c1-9-4-2-6(7)10-5(4)3-8/h2-3H,1H3

InChI Key

TXAQSYJGLHTMCR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(SC(=C1)Br)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.